molecular formula C15H16N4O2S B5029047 5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine

5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine

Cat. No. B5029047
M. Wt: 316.4 g/mol
InChI Key: ZNQBFJBGLMZFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMMP and is a pyrimidine derivative.

Mechanism of Action

The mechanism of action of 5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine involves the inhibition of various enzymes and signaling pathways. The compound binds to the active site of the enzyme and prevents its activity. This leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to inhibit the growth of bacterial and viral pathogens.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying enzyme function and signaling pathways. However, one of the limitations of using this compound is its potential toxicity to cells and organisms. Therefore, careful consideration must be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the study of 5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine. One direction is to explore its potential applications in the treatment of various diseases such as cancer and bacterial infections. Another direction is to study its mechanism of action in more detail to gain a better understanding of its inhibitory activity. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine involves the reaction of 4-nitroaniline, allyl bromide, and 2-methylthio-6-methylpyrimidine-4,5-diamine in a solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is obtained after purification.

Scientific Research Applications

5-allyl-6-methyl-2-(methylthio)-N-(4-nitrophenyl)-4-pyrimidinamine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory activity against several enzymes, including but not limited to, tyrosine kinases, protein kinases, and DNA topoisomerases. It has also been shown to possess antiproliferative activity against cancer cells.

properties

IUPAC Name

6-methyl-2-methylsulfanyl-N-(4-nitrophenyl)-5-prop-2-enylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-4-5-13-10(2)16-15(22-3)18-14(13)17-11-6-8-12(9-7-11)19(20)21/h4,6-9H,1,5H2,2-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQBFJBGLMZFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)NC2=CC=C(C=C2)[N+](=O)[O-])CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.